

Application Notes and Protocols for the Synthesis of Pyraclostrobin Analogs

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Compound of Interest

Compound Name: *3-(chloromethyl)-1-cyclopentyl-1H-pyrazole*

CAS No.: 1260659-19-5

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Introduction: The Significance of Pyraclostrobin and the Quest for Analogs

Pyraclostrobin, a prominent member of the strobilurin class of fungicides, has revolutionized crop protection. Its broad-spectrum activity and high efficacy stem from its mode of action: the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, which ultimately blocks ATP synthesis.[1][2] This targeted mechanism has made it a vital tool for managing a wide array of fungal pathogens.

The extensive use of pyraclostrobin, however, has led to the emergence of resistant fungal strains, a common challenge in modern agriculture. This necessitates the continuous development of novel analogs that can overcome resistance, exhibit improved efficacy, possess a more favorable toxicological profile, or display enhanced systemic properties. The synthesis of pyraclostrobin analogs is, therefore, a critical area of research for chemists and agricultural scientists.

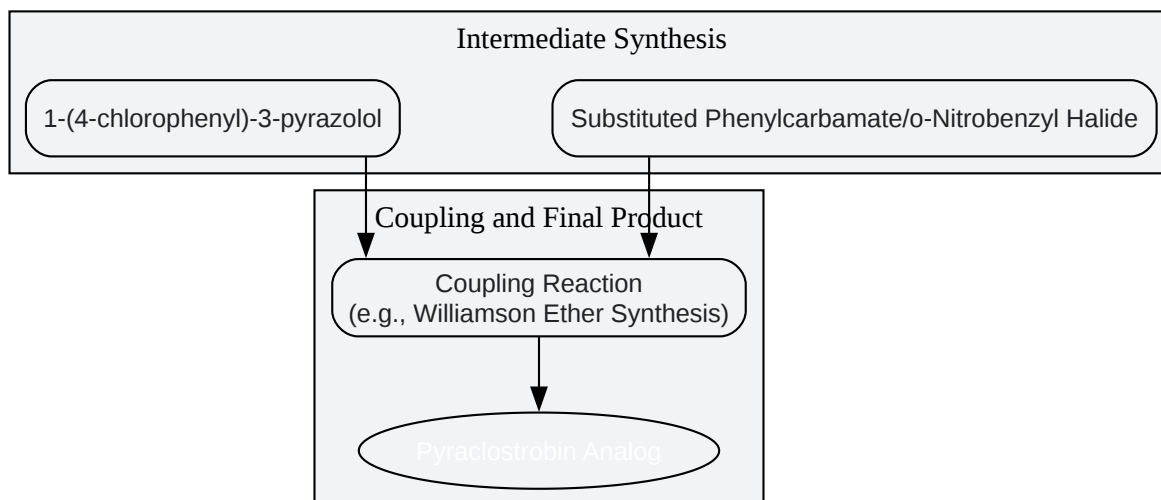
This comprehensive guide provides a detailed exploration of the synthetic strategies and key methodologies for preparing pyraclostrobin analogs. It is designed for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of these vital compounds.

Deconstruction of the Pyraclostrobin Scaffold: A Roadmap for Analog Design

The structure of pyraclostrobin can be conceptually divided into three key fragments, each offering opportunities for modification to generate novel analogs with potentially enhanced properties:

- **The Pyrazole Moiety:** The 1-(4-chlorophenyl)-3-pyrazolol core is a crucial pharmacophore. Modifications to the chlorophenyl ring or the pyrazole itself can influence the molecule's binding affinity to the target protein and its overall electronic properties.
- **The Phenylcarbamate Linker:** This central unit connects the pyrazole core to the strobilurin pharmacophore. Alterations in this linker region, such as introducing different substituents or replacing the phenyl ring with other aromatic or heterocyclic systems, can impact the molecule's conformation and flexibility, thereby affecting its biological activity.
- **The Strobilurin Pharmacophore:** The β -methoxyacrylate group is the hallmark of the strobilurin class and is essential for its fungicidal activity. While this moiety is often conserved, subtle modifications can be explored to fine-tune the compound's properties.

The general synthetic approach to pyraclostrobin and its analogs involves the synthesis of two key intermediates, followed by their coupling.



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Caption: General synthetic strategy for pyraclostrobin analogs.

Core Synthetic Methodologies: Building the Key Intermediates

The successful synthesis of pyraclostrobin analogs hinges on the efficient preparation of the key building blocks. This section details the protocols for synthesizing the pyrazole core and a representative side chain precursor.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-pyrazolol

This intermediate is a cornerstone for the synthesis of pyraclostrobin and its analogs. The following protocol is a robust method for its preparation.^{[3][4][5][6]}

Reaction Scheme:

4-chlorophenylhydrazine hydrochloride + methyl acrylate → 1-(4-chlorophenyl)pyrazolidin-3-one → 1-(4-chlorophenyl)-3-pyrazolol

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
4-chlorophenylhydrazine hydrochloride	179.04	36.16 g	0.2
Methyl acrylate	86.09	21.52 g	0.25
Sodium ethoxide	68.05	31.6 g	0.46
Ethanol	46.07	220 mL	-
Ferric chloride hexahydrate	270.30	5.46 g	0.02
Water	18.02	As needed	-
Hydrochloric acid (concentrated)	36.46	As needed	-

Step-by-Step Procedure:

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (36.16 g, 0.2 mol) and ethanol (220 mL).
- **Addition of Reagents:** While stirring, add sodium ethoxide (31.6 g, 0.46 mol) to the suspension. Then, add methyl acrylate (21.52 g, 0.25 mol) dropwise to the reaction mixture at room temperature.
- **Cyclization:** Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Solvent Removal:** After the reaction is complete, remove the ethanol by rotary evaporation.
- **Oxidation:** To the residue, add a solution of ferric chloride hexahydrate (5.46 g, 0.02 mol) in water (150 mL). Heat the mixture to 80°C and bubble air through the solution for 8-10 hours to facilitate oxidation.

- Precipitation and Purification: Cool the reaction mixture to 50°C and add 50g of water. Adjust the pH to approximately 1 by the dropwise addition of concentrated hydrochloric acid. Cool the mixture to 30°C to precipitate the product.[5]
- Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(4-chlorophenyl)-3-pyrazolol.

Expected Yield: ~80% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Protocol 2: Synthesis of a Representative Side Chain Precursor: o-Nitrobenzyl Bromide

This protocol details the synthesis of a key electrophile for the subsequent coupling reaction.[7]
[8]

Reaction Scheme:

O=[N+]([O-])c1ccccc1 + HBr/H₂O₂ --(AIBN)--> O=[N+]([O-])c1ccccc1CBr

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
o-Nitrotoluene	137.14	100 g	0.73
Hydrobromic acid (48%)	80.91	110 kg	-
Hydrogen peroxide (30%)	34.01	100 kg	-
Azobisisobutyronitrile (AIBN)	164.21	10 g	0.06
Dichloromethane (DCM)	84.93	500 mL	-
5% Sodium sulfite solution	-	As needed	-
Water	18.02	As needed	-
Petroleum ether	-	As needed	-

Step-by-Step Procedure:

- **Reaction Setup:** In a reaction vessel suitable for vigorous stirring and heating, add o-nitrotoluene (100 g, 0.73 mol), hydrobromic acid (48%, 110 kg), and AIBN (10 g, 0.06 mol).
- **Radical Bromination:** Heat the mixture to 50-80°C with vigorous stirring. Slowly add hydrogen peroxide (30%, 100 kg) to the reaction mixture over a period of 2-3 hours.
- **Reaction Monitoring:** After the addition is complete, maintain the temperature and continue stirring for several hours until the characteristic red-brown color of bromine fades.
- **Work-up:** Cool the reaction mixture and separate the organic layer. Wash the organic layer with a 5% sodium sulfite solution until neutral, followed by washing with water.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from

petroleum ether to yield white crystals of o-nitrobenzyl bromide.

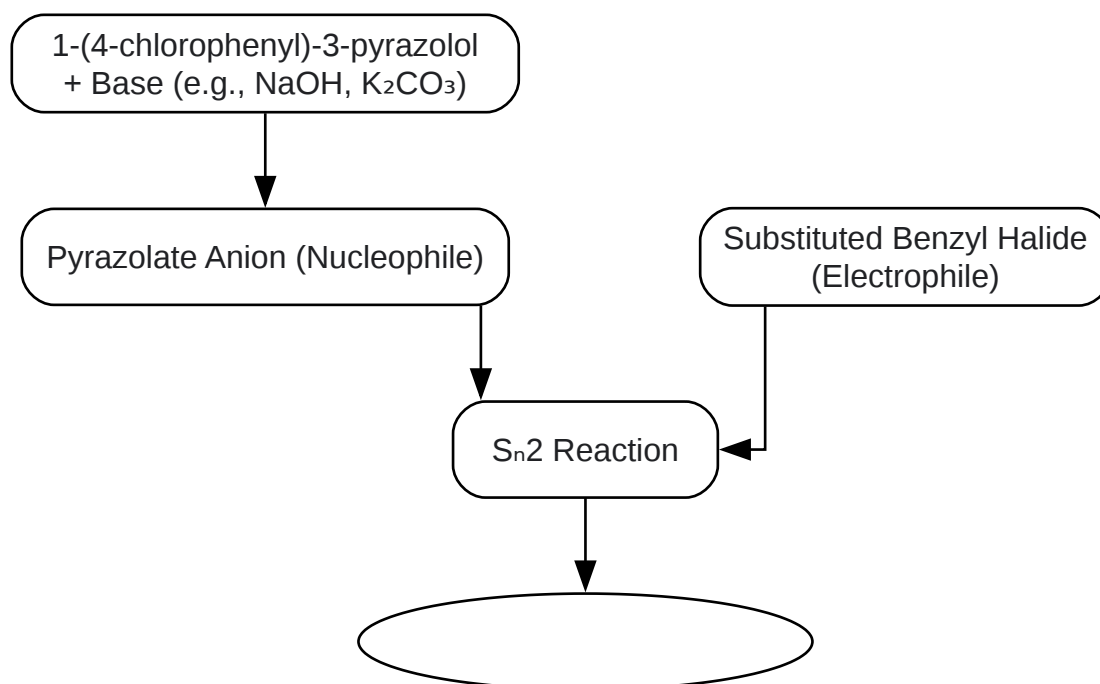
Expected Yield: ~79% Characterization: Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, and melting point analysis.

Coupling Strategies for Analog Synthesis: Forging the Key Ether Linkage

The formation of the ether linkage between the pyrazole core and the side chain is the pivotal step in the synthesis of pyraclostrobin analogs. This section explores two powerful and versatile coupling methodologies: the Williamson Ether Synthesis and the Ullmann Condensation.

Methodology 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for forming ethers. It proceeds via an $\text{S}_{\text{n}}2$ reaction between an alkoxide (or phenoxide) and a primary alkyl halide.^[9]
^[10]^[11]^[12]



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Caption: Workflow for Williamson ether synthesis of pyraclostrobin analogs.

Protocol 3: Williamson Ether Synthesis of a Pyraclostrobin Analog

This protocol provides a general procedure for the coupling of 1-(4-chlorophenyl)-3-pyrazolol with a substituted benzyl bromide.

Materials and Reagents:

Reagent	Rationale for Use
1-(4-chlorophenyl)-3-pyrazolol	Nucleophile precursor
Substituted benzyl bromide	Electrophile
Potassium carbonate (K ₂ CO ₃)	Base to deprotonate the pyrazolol
Acetone or DMF	Aprotic polar solvent to facilitate S _N 2 reaction
Phase-transfer catalyst (e.g., TBAB)	Optional, to enhance reaction rate in biphasic systems

Step-by-Step Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 1-(4-chlorophenyl)-3-pyrazolol (1.0 eq) in acetone or DMF.
- **Base Addition:** Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution and stir vigorously.
- **Electrophile Addition:** Add the substituted benzyl bromide (1.1 eq) to the reaction mixture. If using a phase-transfer catalyst, add it at this stage (typically 0.05-0.1 eq).
- **Reaction:** Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the electrophile.
- **Work-up:** After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent under reduced pressure.
- **Purification:** Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

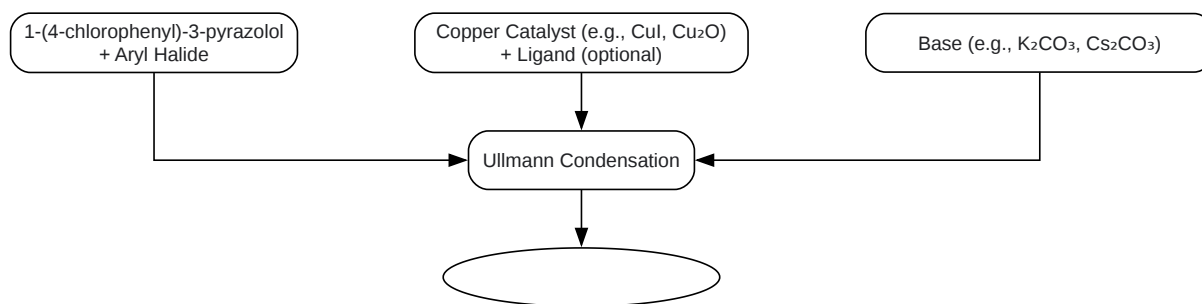
concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting:

- **Low Yield:** Ensure anhydrous conditions as water can hydrolyze the electrophile. The base should be finely powdered to maximize its surface area. Consider using a more reactive halide (iodide instead of bromide).
- **Side Reactions:** O-alkylation vs. N-alkylation of the pyrazole can be a competing reaction. The regioselectivity is often influenced by the reaction conditions (solvent, base, counterion).

Methodology 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming aryl ethers, especially when the aryl halide is unreactive towards S_NAr reactions.^{[13][14][15][16][17]}



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Caption: Key components of the Ullmann condensation for pyraclostrobin analog synthesis.

Protocol 4: Ullmann Condensation for Pyraclostrobin Analog Synthesis

This protocol outlines a general procedure for the copper-catalyzed coupling of 1-(4-chlorophenyl)-3-pyrazolol with an aryl halide.

Materials and Reagents:

Reagent	Rationale for Use
1-(4-chlorophenyl)-3-pyrazolol	Nucleophile
Aryl halide (e.g., aryl bromide or iodide)	Electrophile
Copper(I) iodide (CuI) or Copper(I) oxide (Cu ₂ O)	Catalyst
Ligand (e.g., 1,10-phenanthroline, L-proline)	Optional, to improve catalyst solubility and activity
Cesium carbonate (Cs ₂ CO ₃) or Potassium phosphate (K ₃ PO ₄)	Base
High-boiling solvent (e.g., DMF, DMSO, Toluene)	To achieve the required reaction temperature

Step-by-Step Procedure:

- **Reaction Setup:** In an oven-dried Schlenk tube, add 1-(4-chlorophenyl)-3-pyrazolol (1.0 eq), the aryl halide (1.2 eq), the copper catalyst (0.1-0.2 eq), the ligand (if used, 0.2-0.4 eq), and the base (2.0 eq).
- **Inert Atmosphere:** Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent Addition:** Add the anhydrous high-boiling solvent via syringe.
- **Reaction:** Heat the reaction mixture to a high temperature (typically 100-150°C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
- **Work-up:** After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the copper salts.

- Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Expert Insights:

- The choice of ligand can significantly impact the reaction efficiency. For electron-rich aryl halides, more sophisticated ligand systems may be required.
- The reactivity of the aryl halide follows the order $I > Br > Cl$. Aryl chlorides are generally less reactive and may require higher temperatures or more active catalyst systems.

Advanced Strategies for Structural Diversification: The Power of Cross-Coupling Reactions

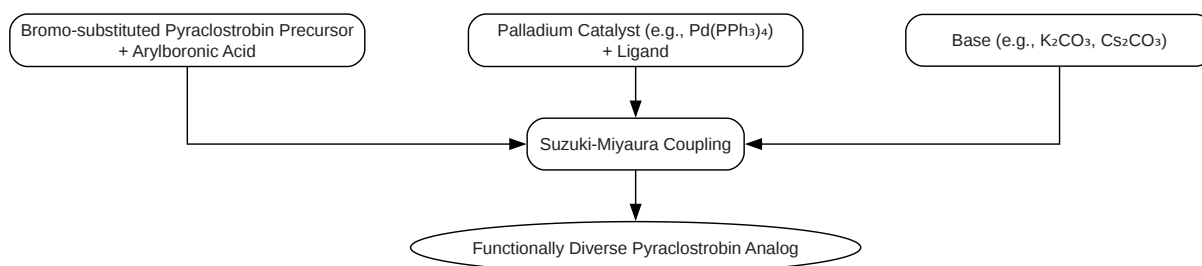
To explore a wider range of structural diversity, particularly in the aromatic portions of the molecule, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are invaluable tools.

Methodology 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.^{[18][19][20][21]} This is particularly useful for creating biaryl structures or introducing new aryl or heteroaryl groups to the pyraclostrobin scaffold.

Application in Pyraclostrobin Analog Synthesis:

A key intermediate, such as a bromo-substituted phenylcarbamate, can be coupled with a variety of aryl or heteroaryl boronic acids to generate a library of analogs with diverse side chains.



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Caption: Suzuki-Miyaura coupling for the diversification of pyraclostrobin analogs.

Protocol 5: Suzuki-Miyaura Coupling for Analog Synthesis

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted pyraclostrobin precursor with an arylboronic acid.

Materials and Reagents:

Reagent	Rationale for Use
Bromo-substituted pyraclostrobin precursor	Electrophile
Arylboronic acid or ester	Nucleophile
Palladium catalyst (e.g., Pd(PPh ₃) ₄ , PdCl ₂ (dppf))	Catalyst
Base (e.g., K ₂ CO ₃ , Na ₂ CO ₃ , Cs ₂ CO ₃)	Activates the organoboron species
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)	To dissolve reactants and facilitate the reaction

Step-by-Step Procedure:

- **Reaction Setup:** In a Schlenk tube, combine the bromo-substituted precursor (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
- **Inert Atmosphere:** Evacuate and backfill the tube with an inert gas.
- **Solvent Addition:** Add the degassed solvent system.
- **Reaction:** Heat the reaction mixture (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- **Work-up:** Cool the reaction, dilute with an organic solvent, and wash with water and brine.
- **Purification:** Dry the organic layer, concentrate, and purify the product by column chromatography.

Self-Validation and Trustworthiness:

The success of each synthetic step should be rigorously validated through appropriate analytical techniques.

- **TLC:** For routine monitoring of reaction progress.
- **NMR (¹H, ¹³C):** To confirm the structure of intermediates and the final product.
- **Mass Spectrometry (MS):** To determine the molecular weight of the synthesized compounds. [\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- **High-Performance Liquid Chromatography (HPLC):** To assess the purity of the final compounds.

By adhering to these protocols and validation methods, researchers can confidently synthesize and characterize novel pyraclostrobin analogs for further biological evaluation.

Conclusion and Future Directions

The synthesis of pyraclostrobin analogs is a dynamic and essential field of research aimed at addressing the challenges of fungicide resistance and improving crop protection. The

methodologies outlined in this guide, from the foundational synthesis of key intermediates to advanced cross-coupling strategies, provide a robust framework for the creation of diverse libraries of novel compounds. A thorough understanding of the underlying reaction mechanisms, coupled with meticulous experimental execution and rigorous analytical characterization, is paramount to the successful development of the next generation of strobilurin fungicides.

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